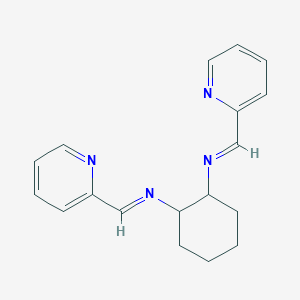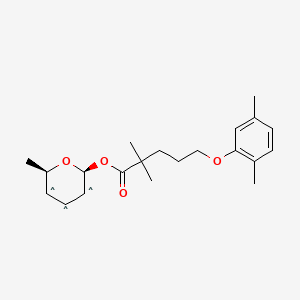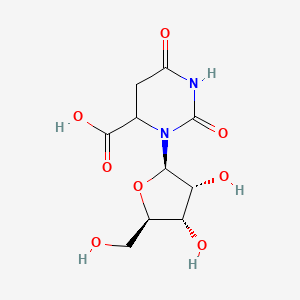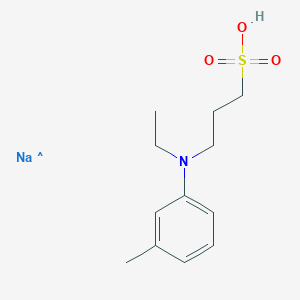
1,2-Cyclohexanediamine, N,N'-bis(2-pyridinylmethylene)-, (1R,2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2R)- is a chiral ligand that has been widely studied for its applications in asymmetric synthesis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in catalysis and coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2R)- typically involves the condensation of 1,2-cyclohexanediamine with 2-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2R)- undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation and Reduction: Can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Commonly uses metal salts such as palladium chloride or nickel acetate.
Oxidation: Uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Uses reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various metal complexes, oxidized or reduced derivatives, and substituted compounds depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2R)- has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: Studied for its potential as a metal chelator in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2R)- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1S,2S)-
- 1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2S)-
- 1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1S,2R)-
Uniqueness
1,2-Cyclohexanediamine, N,N’-bis(2-pyridinylmethylene)-, (1R,2R)- is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly effective in asymmetric synthesis, where the chirality of the ligand plays a crucial role in determining the outcome of the reaction.
Propiedades
Fórmula molecular |
C18H20N4 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1-pyridin-2-yl-N-[2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine |
InChI |
InChI=1S/C18H20N4/c1-2-10-18(22-14-16-8-4-6-12-20-16)17(9-1)21-13-15-7-3-5-11-19-15/h3-8,11-14,17-18H,1-2,9-10H2 |
Clave InChI |
VYIMTYRAXWNXFU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate; tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate](/img/structure/B12354603.png)

![1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,mononhydrochloride](/img/structure/B12354620.png)

![(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12354635.png)

![N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide](/img/structure/B12354650.png)
![5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-5-acetyl-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12354651.png)
![4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide](/img/structure/B12354658.png)


![2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12354669.png)
![5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12354673.png)
